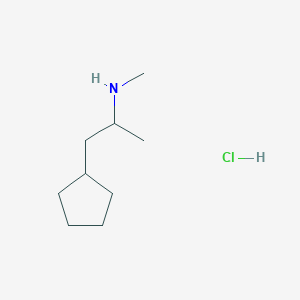

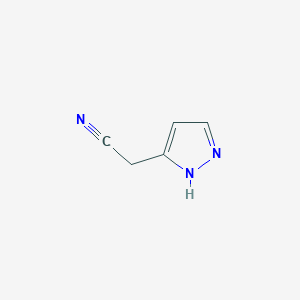

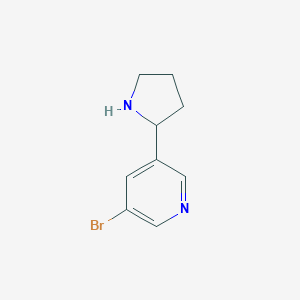

![molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3](/img/structure/B140989.png)

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

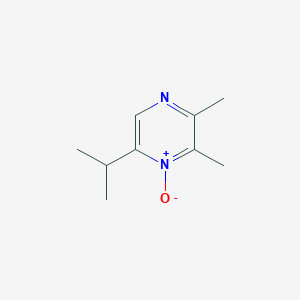

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate, also known as 5-AMPA-DP, is an organic compound with a molecular formula of C13H19NO6. It is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. 5-AMPA-DP is a potent agonist of the glutamate receptor, and has been used in a variety of experiments involving the study of glutamate receptor-mediated neuronal excitability.

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

Recent advances have highlighted the significance of using biomass-derived compounds like 5-hydroxymethylfurfural (HMF) and its derivatives in synthesizing polymers and functional materials. This approach is part of a broader effort to find sustainable alternatives to non-renewable hydrocarbon sources. The review by Chernyshev et al. (2017) analyzes the synthesis of HMF from plant feedstocks and its prospects in the production of monomers and polymers, among other applications. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-bis(aminomethyl)furan, are crucial intermediates for creating new generation polymers and materials, showcasing the potential of biomass in revolutionizing the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Photodynamic Therapy Enhancement

Pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) have been explored, given the variability in response rates to PDT. Research indicates that the limited uptake of topically applied agents like 5-aminolevulinic acid (ALA) can be improved through various pretreatment strategies. These include the use of keratolytics, penetration enhancers, and temperature elevation during ALA application. The review by Gerritsen et al. (2008) focuses on these pretreatment methods, aiming to optimize intralesional PpIX content for improved clinical outcomes in PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

properties

IUPAC Name |

acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZSJDDTHHYMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562391 |

Source

|

| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate | |

CAS RN |

125666-67-3 |

Source

|

| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

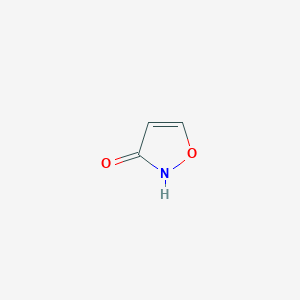

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)